Technical Documentation Center

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
  • CAS: 53958-93-3

Core Science & Biosynthesis

Foundational

Biological Significance of Desaminohistidine (Imidazole Propionate) in Gut Microbiome Research

Executive Summary The gut microbiome functions as an endocrine organ, producing bioactive metabolites that modulate host physiology. Among these, Imidazole Propionate (ImP) —chemically synonymous with desaminohistidine i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The gut microbiome functions as an endocrine organ, producing bioactive metabolites that modulate host physiology. Among these, Imidazole Propionate (ImP) —chemically synonymous with desaminohistidine in specific metabolic contexts—has emerged as a critical biomarker and pathogenic mediator of Type 2 Diabetes (T2D) and cardiovascular disease.[1][2]

Historically overlooked as a simple degradation product of histidine, ImP is now understood to be a potent signaling molecule that impairs host insulin signaling via a distinct p38γ MAPK – mTORC1 axis.[3] This guide provides a comprehensive technical analysis of ImP, detailing its bacterial biosynthesis, molecular mechanism of action, validated quantification protocols (LC-MS/MS), and therapeutic relevance.

The Biosynthetic Pathway: From Dietary Histidine to Pathogenic ImP

The production of ImP is not a host process but a specific enzymatic function of the gut microbiota. Understanding this pathway is essential for developing targeted inhibitors of bacterial metabolism.

Enzymatic Cascade

The conversion of L-histidine to Imidazole Propionate occurs via a two-step anaerobic pathway:

  • Deamination: Histidine ammonia-lyase (encoded by hutH) converts L-Histidine to Urocanate , releasing ammonia.

  • Reduction: Urocanate reductase (encoded by urdA) reduces Urocanate to Imidazole Propionate .[4]

Critical Insight: The urdA gene is the rate-limiting determinant. While many bacteria possess hutH, only a specific subset carries urdA, making them the primary producers of pathogenic ImP.

Key Microbial Producers

Research has identified specific taxa enriched in T2D patients that carry the urdA gene:

  • Eggerthella lenta (Actinobacteria)[1][4][5]

  • Streptococcus mutans (Firmicutes)[1]

  • Clostridium bolteae[1][4][5]

  • Clostridium symbiosum[1][4][5]

Pathway Visualization

Biosynthesis Histidine L-Histidine (Dietary Substrate) HutH Enzyme: Histidine ammonia-lyase (Gene: hutH) Histidine->HutH Urocanate Urocanate (Intermediate) HutH->Urocanate - NH3 UrdA Enzyme: Urocanate reductase (Gene: urdA) Urocanate->UrdA ImP Imidazole Propionate (Desaminohistidine) UrdA->ImP + 2H Bacteria1 S. mutans Bacteria1->UrdA Expresses Bacteria2 E. lenta Bacteria2->UrdA Expresses

Figure 1: Bacterial biosynthesis of Imidazole Propionate.[1][4][5] The conversion relies on the urdA enzyme found in specific pathobionts.

Molecular Mechanism of Action: The p38γ-mTORC1 Axis[1]

Unlike many metabolites that act via G-protein coupled receptors (GPCRs), ImP functions intracellularly to disrupt insulin signaling downstream of the insulin receptor.

The Signaling Cascade
  • Entry: ImP enters the portal circulation and reaches the liver.

  • p38γ Activation: ImP binds to and activates p38γ MAPK (Mitogen-Activated Protein Kinase).

  • p62 Phosphorylation: Activated p38γ phosphorylates the scaffold protein p62 at Threonine 269/Serine 272.

  • mTORC1 Activation: Phosphorylated p62 assembles a signaling complex that activates mTORC1 (mechanistic Target of Rapamycin Complex 1).[1][3][6]

  • IRS Degradation: Hyperactive mTORC1 phosphorylates IRS1 (Insulin Receptor Substrate 1) at serine residues (specifically Ser636/633), marking it for proteasomal degradation.

  • Insulin Resistance: With reduced IRS1, the insulin signal cannot propagate to Akt, blocking glucose uptake and gluconeogenesis suppression.

Mechanism Visualization

Mechanism ImP Imidazole Propionate (Intracellular) p38g p38γ MAPK (Activated) ImP->p38g Activates p62 p62 (Phosphorylated) p38g->p62 Phosphorylates mTORC1 mTORC1 Complex (Hyperactivated) p62->mTORC1 Activates IRS1 IRS1 (Serine Phosphorylation) mTORC1->IRS1 Serine Phos. Degradation Proteasomal Degradation of IRS1 IRS1->Degradation InsulinRes INSULIN RESISTANCE (Impaired Glucose Metabolism) Degradation->InsulinRes

Figure 2: The host signaling cascade. ImP hijacks the p38γ pathway to trigger mTORC1-mediated degradation of insulin receptor substrates.[6]

Analytical Methodologies: Quantification via LC-MS/MS[8][9]

Accurate quantification of ImP is challenging due to its polarity and low molecular weight. The following protocol is the industry standard for high-sensitivity detection in biological matrices.

Sample Preparation Protocol

Matrix: Serum, Plasma, or Fecal Supernatant.

  • Extraction: Mix 50 µL of sample with 150 µL of cold Acetonitrile/Methanol (75:25 v/v) containing the internal standard.

  • Internal Standard: Use ^13C_3-Imidazole Propionate or 3-piperazin-1-yl-propionic acid (final conc. 1 µM).

  • Precipitation: Vortex for 30s, incubate at -20°C for 20 min to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to a glass vial for injection.

LC-MS/MS Parameters
ParameterSpecification
Column HILIC (Hydrophilic Interaction Liquid Chromatography) e.g., Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 90% B to 50% B over 5 min
Ionization ESI Positive Mode
MRM Transition (ImP) m/z 141.1 → 69.1 (Quantifier), 141.1 → 81.1 (Qualifier)
Analytical Workflow Diagram

LCMS Sample Biological Sample (Serum/Feces) Extraction Protein Precipitation (ACN:MeOH + Internal Std) Sample->Extraction Centrifuge Centrifugation 14,000g, 4°C Extraction->Centrifuge HILIC HILIC Chromatography (Separation of Polar Metabolites) Centrifuge->HILIC Supernatant MS Tandem Mass Spec (MS/MS) MRM: 141.1 -> 69.1 HILIC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 3: Standardized LC-MS/MS workflow for Imidazole Propionate quantification.

Experimental Models & Protocols

To validate the biological significance of ImP, researchers utilize specific in vitro and in vivo models.

In Vitro: Bacterial Production Assay

To screen for ImP production or test inhibitors:

  • Strain: Eggerthella lenta (DSM 2243).[1][4]

  • Media: Supplemented Brain Heart Infusion (BHI) or Mega Medium.

  • Substrate: Supplement media with 10-50 mM L-Histidine .

  • Anaerobiosis: Incubate at 37°C in an anaerobic chamber (H2/CO2/N2) for 24-48 hours.

  • Validation: Collect supernatant, filter (0.22 µm), and analyze via LC-MS/MS (Section 3).

In Vivo: The ImP Challenge Model

To test host metabolic impact:

  • Animals: C57BL/6J mice (Wild type or specific knockouts).

  • Administration:

    • Acute: Intraperitoneal injection (100 mg/kg).

    • Chronic:[1][2] Osmotic minipump or drinking water supplementation.

  • Readout: Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) after exposure.

  • Tissue Analysis: Harvest liver tissue to immunoblot for p-p62 (Thr269/Ser272) and p-S6K1 (mTORC1 marker).

Therapeutic Implications

The discovery of the ImP pathway opens three distinct therapeutic avenues:

  • Bacterial Enzyme Inhibition: Small molecule inhibitors targeting UrdA (urocanate reductase) can block ImP production without killing the bacteria, preserving the microbiome ecosystem.

  • Host Signaling Blockade: Pirfenidone , an anti-fibrotic drug, has been shown to compete with ImP for the ATP-binding pocket of p38γ, effectively neutralizing the host response to the metabolite [2].

  • Dietary Modulation: While reducing histidine intake is impractical (it is an essential amino acid), increasing dietary fiber has been shown to reduce ImP levels, likely by shifting the microbiome composition away from urdA-carrying pathobionts [13].

References

  • Koh, A., et al. (2018).[5][7][8] Microbially Produced Imidazole Propionate Impairs Insulin Signaling Through mTORC1.[3][4][5][6][7][8] Cell.

  • Koh, A., et al. (2020).[8] Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation.[4][8] Cell Metabolism.

  • Geng, J., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases.[1][9][10] Frontiers in Endocrinology.

  • Molinaro, A., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology.[3][11][12] Nature Communications.[12]

  • Manokasemsan, W., et al. (2021).[13] LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients.[13] Scientific Reports.

  • Wang, X., et al. (2025).[14] Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. BMC Gastroenterology.

Sources

Exploratory

Technical Deep Dive: Deamino-Histidine (Imidazole Propionate) in Bacterial Urocanate Metabolism

Executive Summary In the context of bacterial physiology and host-microbiome interactions, the term "deamino-histidine" specifically refers to Imidazole Propionate (ImP) , also chemically defined as dihydrourocanate .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of bacterial physiology and host-microbiome interactions, the term "deamino-histidine" specifically refers to Imidazole Propionate (ImP) , also chemically defined as dihydrourocanate .[1][2][3] While "deamino" might linguistically suggest urocanate (histidine minus ammonia), current biochemical nomenclature and commercial standards (CAS 1074-59-5) map this term to the reduced metabolite produced by Urocanate Reductase (UrdA) .

This metabolite represents a critical bifurcation point in histidine catabolism. In aerobic bacteria, urocanate is catabolized for carbon/nitrogen via the hut pathway. However, in the anaerobic gut environment, specific microbiota (e.g., Shewanella, Fusobacterium) utilize urocanate as a terminal electron acceptor, reducing it to deamino-histidine (ImP). This process not only supports bacterial bioenergetics but also generates a potent host-modulating signal linked to Type 2 Diabetes (T2D) and insulin resistance.

Molecular Mechanism: The UrdA Pathway

The production of deamino-histidine is governed by the enzyme Urocanate Reductase (UrdA) .[4] Unlike the canonical hut pathway where urocanase (HutU) hydrates urocanate, UrdA performs a 2-electron reduction.

Enzymology of UrdA[5]
  • Enzyme Class: FAD-dependent oxidoreductase.

  • Reaction: Urocanate + 2H⁺ + 2e⁻

    
     Imidazole Propionate (Deamino-histidine).
    
  • Cofactors: Flavin Adenine Dinucleotide (FAD).

  • Mechanism:

    • Substrate Binding: Urocanate binds to the active site, inducing a twisted conformation that favors reduction.[5]

    • Hydride Transfer: Reduced FAD (

      
      ) transfers a hydride to the 
      
      
      
      -carbon of urocanate.
    • Protonation: A conserved arginine residue (Arg411 in S. oneidensis) acts as the proton donor to the

      
      -carbon, completing the reduction.
      
Physiological Function: Anaerobic Respiration

For bacteria, the conversion of urocanate to deamino-histidine is a respiratory strategy.

  • Electron Acceptor: Under anaerobic conditions, urocanate serves as a terminal electron acceptor, allowing the bacterium to regenerate NAD+ and generate a proton motive force (PMF).

  • Niche Adaptation: This pathway provides a competitive advantage in the anoxic gut lumen, where histidine-rich peptides are abundant but oxygen is scarce.

Pathological Implications & Drug Development

Deamino-histidine is not merely a waste product; it is a "xeno-metabolite" that enters host circulation.

  • Mechanism of Action in Host: ImP activates the p38

    
    -mTORC1  signaling axis in hepatocytes.
    
  • Consequence: This leads to the phosphorylation and subsequent degradation of IRS1 (Insulin Receptor Substrate 1) , causing insulin resistance.

  • Therapeutic Target: Inhibiting bacterial UrdA is a novel strategy to treat microbiome-associated T2D without killing the bacteria (non-antibiotic modulation).

Visualization of Metabolic Pathways[7]

The following diagram illustrates the bifurcation of histidine metabolism, highlighting the specific production of Deamino-histidine (ImP) by UrdA.

G Histidine L-Histidine HutH HutH (Histidase) Histidine->HutH Urocanate Urocanate (trans-urocanic acid) HutU HutU (Urocanase) Urocanate->HutU Aerobic Catabolism UrdA UrdA (Urocanate Reductase) Urocanate->UrdA Anaerobic Respiration ImP Deamino-Histidine (Imidazole Propionate) Host Host Hepatocyte (IRS1 Degradation) ImP->Host Portal Vein Transport Glutamate Glutamate HutH->Urocanate HutU->Glutamate Multi-step (HutIG) UrdA->ImP

Caption: Figure 1. Bifurcation of histidine catabolism. UrdA reduces urocanate to deamino-histidine under anaerobic conditions.[4]

Quantitative Data: Enzyme Kinetics

Understanding the kinetics of UrdA is essential for inhibitor development. The enzyme exhibits high specificity for urocanate compared to structural analogs like fumarate.

Table 1: Kinetic Parameters of S. oneidensis UrdA

ParameterValueUnitSignificance

(Urocanate)
< 10

M
Extremely high affinity; scavenges trace urocanate in the gut.

~360

High turnover rate supports rapid respiration.

>


Catalytic efficiency approaches diffusion limit.
Specificity > 1000xvs. FumarateUrdA is distinct from fumarate reductase despite structural homology.

Data synthesized from Bogachev et al. (2012) and subsequent structural studies.

Experimental Protocol: Anaerobic UrdA Activity Assay

To validate the production of deamino-histidine or screen for inhibitors, a rigorous anaerobic assay is required. UrdA is oxygen-sensitive and requires reduced flavins.

Reagents & Setup
  • Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl.

  • Substrate: Urocanic acid (10 mM stock in buffer).

  • Electron Donor: Methyl viologen (reduced) or Dithionite-reduced FAD.

  • Equipment: Anaerobic chamber (

    
     atmosphere) or stopped-flow spectrophotometer.
    
Workflow Diagram

Protocol Step1 1. Preparation Purify UrdA (anaerobic) Degas all buffers Step2 2. Reaction Mix Enzyme + Reduced Flavin (Yellow -> Colorless) Step1->Step2 Step3 3. Initiation Inject Urocanate (Anaerobic Stopped-Flow) Step2->Step3 Step4 4. Detection Monitor FAD oxidation (Absorbance @ 450nm) Step3->Step4 Step5 5. Analysis Calculate Initial Rate Determine Km/Vmax Step4->Step5

Caption: Figure 2. Anaerobic stopped-flow workflow for kinetic characterization of Urocanate Reductase.

Step-by-Step Methodology
  • Protein Purification: Express urdA (e.g., from S. oneidensis) in E. coli. Purify under strictly anaerobic conditions if possible, or reconstitute with FAD anaerobically.

  • Anaerobiosis: All buffers must be sparged with argon/nitrogen for 30 mins and equilibrated in an anaerobic chamber.

  • Reduction: In the stopped-flow syringe, mix UrdA (5

    
    M) with a stoichiometric equivalent of sodium dithionite to fully reduce the bound FAD (solution turns from yellow to colorless).
    
  • Reaction Trigger: Rapidly mix the reduced enzyme with oxygen-free urocanate solution (varying concentrations: 1–100

    
    M).
    
  • Data Acquisition: Monitor the increase in absorbance at 450 nm .

    • Principle: As UrdA reduces urocanate to deamino-histidine, the FAD cofactor is re-oxidized, restoring the yellow color (absorbance increases).

  • Validation: Confirm product identity (ImP) via LC-MS/MS (Precursor ion m/z 141.1

    
     Product ions m/z 95.1, 67.1).
    

References

  • Bogachev, A. V., et al. (2012). "Urocanate reductase: identification of a novel anaerobic respiratory pathway in Shewanella oneidensis MR-1." Molecular Microbiology. Link

  • Koh, A., et al. (2018).[6] "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1."[3][6] Cell. Link

  • Licht, A., et al. (2021). "Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production." Nature Communications. Link

  • Santa Cruz Biotechnology. "Deamino-histidine (CAS 1074-59-5) Product Data."[7][8] SCBT. Link[8][9]

  • Cayman Chemical. "Imidazole Propionate (Deamino-histidine) Product Information." Cayman Chem.[6] Link

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Imidazole Propionic Acid Intermediates

Core Concept: The "Zwitterionic Trap" The Challenge: Imidazole propionic acid (IPA) and its derivatives are amphoteric .[1] They contain a basic imidazole nitrogen ( ) and an acidic carboxylic acid ( ). Below pH 4.0: The...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The "Zwitterionic Trap"

The Challenge: Imidazole propionic acid (IPA) and its derivatives are amphoteric .[1] They contain a basic imidazole nitrogen (


) and an acidic carboxylic acid (

).
  • Below pH 4.0: The molecule is cationic (+1).

  • Above pH 7.5: The molecule is anionic (-1).

  • Between pH 4.2 and 6.9: The molecule exists largely as a zwitterion (net charge 0).

Why this fails in standard workflows: Standard Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Ethyl Acetate often fails because the zwitterion is highly water-soluble and poorly soluble in non-polar organics. Even at the isoelectric point (


), the dipole moment prevents efficient partitioning into organic solvents.

Decision Matrix: Selecting Your Protocol

Do not default to C18 Flash Chromatography. Use this logic flow to select the correct method based on your scale and purity requirements.

Purification_Logic Start Crude Reaction Mixture Scale What is your scale? Start->Scale Large > 10 grams Scale->Large Bulk Small < 1 gram (Analytical/Prep) Scale->Small High Purity Salt Is inorganic salt present? Large->Salt Method_HILIC Protocol C: HILIC Mode (Silica/Amide) Small->Method_HILIC Preferred Method_IP Protocol D: Ion-Pairing C18 (TFA/HFBA) Small->Method_IP Alternative Method_IEX Protocol A: Cation Exchange (Dowex 50W / Amberlite) Salt->Method_IEX Yes (High Salt) Method_Cryst Protocol B: Isoelectric Crystallization Salt->Method_Cryst No (Organic Impurities)

Figure 1: Purification Strategy Decision Matrix. Selects methodology based on scale and salt content.

Detailed Protocols

Protocol A: Cation Exchange Chromatography (Desalting & Purification)

Best for: Large scale removal of inorganic salts and non-basic impurities.

Mechanism: The imidazole binds to strong cation exchangers (SCX) at acidic pH. Neutral/acidic impurities wash through.[2] The product is eluted with a volatile base.

Materials:

  • Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.

  • Load Buffer: 0.1 M HCl.

  • Elution Buffer: 1.0 M

    
     (Ammonium Hydroxide).
    

Step-by-Step:

  • Resin Prep: Wash resin with 1M HCl, then water until neutral.

  • Loading: Acidify crude mixture to pH 2.0 with HCl. Load onto column.[2][3]

    • Why? Ensures imidazole is fully protonated (

      
      ) and binds to sulfonate groups.
      
  • Washing: Wash with 5-10 column volumes (CV) of distilled water.

    • Result: Anionic and neutral impurities elute. IPA remains bound.

  • Elution: Elute with 1.0 M

    
    .
    
    • Mechanism:[4][5] High pH deprotonates the imidazole (

      
      ) and the ammonium ion displaces it from the resin.
      
  • Isolation: Collect fractions (monitor by TLC/UV). Lyophilize to remove water and excess ammonia.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Final purification of difficult isomers or highly polar byproducts.

The Issue with C18: On standard C18, IPA elutes in the void volume (


).
The HILIC Solution:  Uses a water layer adsorbed on silica to retain polar compounds.[4]

Parameters:

Parameter Recommendation Rationale
Column Bare Silica or Amide-bonded (e.g., TSKgel Amide-80) Amide phases provide better peak shape for basic amines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) Provides ionic strength and protonates the imidazole.
Mobile Phase B Acetonitrile (ACN) The "weak" solvent in HILIC.

| Gradient | 95% B


 60% B | Elution is "inverse" to C18; water elutes the compound. |
| Sample Diluent  | 80% ACN / 20% Buffer | Critical:  Injecting in 100% water causes peak distortion. |

Troubleshooting Guide

Scenario 1: Low Recovery after Lyophilization

Symptom: You purified the compound using IEX, but the flask is nearly empty or the weight is lower than expected.

  • Cause 1 (Sublimation): While IPA itself is not volatile, if you isolated the free base or ammonium salt, it might be hygroscopic and look like a film.

  • Cause 2 (Salt Discrepancy): If you calculated yield based on a salt (e.g., HCl salt) but eluted with Ammonia, you isolated the zwitterion (MW 140.14) instead of the hydrochloride (MW 176.6).

  • Fix: Redissolve in 1 equivalent of HCl/Water and lyophilize again to obtain the stable hydrochloride salt.

Scenario 2: Broad/Tailing Peaks on HPLC

Symptom: The peak spans 2+ minutes or has a severe tail.

  • Cause: Secondary interactions between the imidazole nitrogen and residual silanols on the silica column.

  • Fix:

    • Switch to HILIC (See Protocol B).

    • Ion-Pairing (If using C18): Add 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase. HFBA is a strong ion-pairing agent that masks the charge better than TFA for imidazoles.

Scenario 3: Product "Stuck" on Ion Exchange Resin

Symptom: Product loaded but does not elute with 1M Ammonia.

  • Cause: Hydrophobic interaction with the resin matrix (polystyrene divinylbenzene) in addition to ionic binding.

  • Fix: Add 10-20% Methanol to the elution buffer (1M

    
     in 20% MeOH/Water). This disrupts hydrophobic adsorption.
    

Frequently Asked Questions (FAQ)

Q: Can I use standard extraction (DCM/Water) if I adjust the pH? A: Generally, no. Even at the pI (~5.9), IPA is too polar for DCM. However, you can try n-Butanol extraction at pH 6.0. n-Butanol is polar enough to extract some zwitterions, but it requires multiple extractions and is difficult to evaporate (bp 117°C).

Q: How do I remove the inorganic salts without a column? A: If your product is the major organic component, dissolve the crude solid in dry Methanol or Ethanol . Inorganic salts (NaCl, KCl) are largely insoluble in alcohol and can be filtered off. The filtrate will contain your imidazole intermediate.[3]

Q: My NMR spectrum in


 shows shifting peaks. 
A:  Imidazole protons are highly pH-sensitive. Small changes in concentration or residual acid/base will shift the C2 and C4 protons significantly. Standardize your NMR solvent:  Use 

with 1-2 drops of DCl to lock the molecule in the cationic form for consistent reporting.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. Link

  • Nesterenko, E. P., et al. (2009). "Zwitterionic ion-exchangers in ion chromatography: A review of recent developments." Analytica Chimica Acta, 652(1-2), 3-21.[6] Link

  • Cayman Chemical. (2022).[7] Imidazole Propionate Product Information & Solubility Data. Link

  • ResearchGate. (2020). Discussion: How to desalt zwitterions?Link

  • Vandenberghe, I., et al. (2014). "Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA." Nucleic Acids Research. (Providing pKa data for imidazole derivatives). Link

Sources

Optimization

Technical Support Center: Managing Photoreactivity of 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride. The inherent photosensitivity of the imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride. The inherent photosensitivity of the imidazole moiety necessitates careful handling and robust experimental design to ensure the integrity and reproducibility of your results. This document is structured as a troubleshooting and FAQ resource, offering not just procedural steps but also the underlying scientific rationale for each recommendation. Our goal is to empower you with the expertise to proactively manage and mitigate light-induced degradation.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues and observations that may arise when working with 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride, linking them to potential photodegradation.

Question 1: I've noticed a gradual yellowing of my solid compound/solution after it has been on the lab bench. What could be the cause?

Answer: A color change, typically to yellow or brown, is a common indicator of chemical degradation for many organic molecules, including those with imidazole rings. This is often due to the formation of oxidized species or polymeric degradation products. The imidazole ring, when exposed to light (especially UV and high-energy visible light), can participate in photosensitized reactions.[1] In the presence of oxygen, excited-state imidazole molecules can generate reactive oxygen species (ROS) like singlet oxygen, which then attack the imidazole ring, leading to ring-opening or other modifications that result in colored byproducts.

Question 2: My experimental results are inconsistent. Could the light sensitivity of the compound be affecting its potency or concentration in my assays?

Answer: Absolutely. Inconsistent results are a hallmark of an unstable reagent. If the compound degrades, its effective concentration decreases, leading to variability in assay readouts, such as reduced biological activity or inaccurate quantification. Photodegradation doesn't just reduce the amount of the parent compound; it introduces new, structurally distinct impurities that could have unintended effects, such as acting as inhibitors or interfering with analytical measurements.[2][3] It is crucial to recognize that even ambient laboratory lighting can be sufficient to cause degradation over time.[3][4]

Question 3: I ran an HPLC analysis and see several new, small peaks that were not present in the initial analysis of the material. Are these related to photodegradation?

Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. Forced degradation studies, which are mandated by regulatory bodies like the FDA and outlined in ICH guidelines, use light exposure as a key stress condition specifically to identify such degradation products.[5][6][7] These new peaks represent photoproducts formed from the parent compound. To confirm this, you can perform a controlled experiment where one sample is protected from light and another is intentionally exposed. A significant increase in the area of these new peaks in the exposed sample would confirm their origin as photodegradants.

Question 4: What are the best practices for storing and handling 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride to minimize light exposure?

Answer: Proper storage and handling are the first line of defense against photodegradation.[8][9][10] The following procedures should be implemented:

  • Storage: Always store the solid compound and any solutions in amber glass vials or bottles, which are designed to block UV and visible light.[8][11] For highly sensitive materials, wrapping the container in aluminum foil provides an additional light barrier.[8] Store in a cool, dark place like a cabinet or drawer, never on an open benchtop.[10][12]

  • Handling: When weighing the compound or preparing solutions, minimize the time the material is exposed to direct, bright light.[8] If possible, perform these tasks in an area with reduced lighting or under yellow/red light, which has a longer wavelength and is less energetic.[3][4]

  • During Experiments: For ongoing experiments, keep solutions in amber containers or cover flasks and tubes with aluminum foil.[4][8] If using multi-well plates for assays, consider using opaque plates (black or white) or amber-tinted UV-blocking plates.

Part 2: Experimental Protocols & Methodologies

To systematically address photosensitivity, a structured experimental approach is necessary. The following protocols are designed to help you quantify the stability of your compound and validate your handling procedures.

Protocol 1: Foundational Photostability Assessment

This protocol provides a straightforward method to quickly determine if your compound is degrading under typical laboratory light conditions.

Objective: To confirm and roughly quantify the photosensitivity of 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride in a relevant solvent.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in your experimental buffer or solvent (e.g., water, PBS) at a known concentration (e.g., 1 mg/mL).

  • Sample Division: Aliquot the solution into two sets of clear and two sets of amber HPLC vials.

  • Experimental Setup:

    • "Light-Exposed" Group: Place one set of clear vials on a laboratory bench under ambient fluorescent lighting.

    • "Dark Control" Group: Wrap the second set of clear vials completely in aluminum foil and place them next to the light-exposed group.

    • "Amber Vial" Group: Place one set of amber vials on the same bench.

    • "Reference Standard" (T=0): Store the second set of amber vials at 4°C in the dark.

  • Time Points: Collect one vial from each group (except the reference) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining relative to the T=0 reference standard.

Data Interpretation:

ConditionExpected Outcome if PhotosensitiveRationale
Light-Exposed Significant decrease in parent compound peak area; appearance of new impurity peaks.Direct exposure to light provides the energy for photochemical degradation.
Dark Control Minimal to no change in parent compound peak area.Demonstrates that the degradation is light-dependent and not due to thermal or hydrolytic instability.
Amber Vial Significantly less degradation compared to the light-exposed group.Shows the effectiveness of using UV-protective glassware as a primary preventative measure.
Diagram: Photostability Assessment Workflow

G cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Clear & Amber Vials prep->aliquot light Exposed (Clear Vial) [Ambient Light] dark Control (Foiled Vial) [Ambient Light] amber Protected (Amber Vial) [Ambient Light] ref Reference (Amber Vial) [4°C, Dark] sampling Sample at Time Points (0, 2, 4, 8, 24h) light->sampling dark->sampling amber->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate % Remaining Parent & % Impurity Formation hplc->data

Caption: Workflow for assessing compound photostability.

Protocol 2: Forced Photodegradation Study (ICH Q1B Guideline Summary)

For drug development applications, a more rigorous forced degradation study is required to understand degradation pathways and develop stability-indicating analytical methods.[5][13]

Objective: To purposefully degrade the compound under controlled light conditions to identify potential degradants and validate analytical methods, following ICH Q1B principles.[5][6]

Methodology:

  • Sample Preparation: Prepare samples of the drug substance (solid) and in solution in chemically inert, transparent containers.

  • Light Source: Expose samples in a calibrated photostability chamber equipped with a light source that meets ICH Q1B specifications. This typically includes a combination of cool white fluorescent and near-UV lamps.

  • Exposure Levels: The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[6][7]

  • Dark Control: A parallel set of samples, protected from light (e.g., with aluminum foil), must be maintained under the same temperature and humidity conditions to isolate the effects of light.

  • Analysis: Analyze the stressed and control samples using a high-resolution analytical technique like HPLC with Diode Array Detection (DAD) or Mass Spectrometry (LC-MS). The goal is to achieve a target degradation of 5-20% of the active substance.[6]

  • Peak Purity & Mass Balance: Evaluate the specificity of the analytical method by assessing peak purity of the parent compound in the stressed samples. Ensure that the total mass (parent + degradants) is accounted for (mass balance).

Diagram: Forced Degradation Logic

G cluster_input cluster_stress cluster_output DS Drug Substance (Solid & Solution) Light Photostability Chamber (ICH Q1B Light) DS->Light Dark Dark Control (Same Temp/Humidity) DS->Dark Analysis LC-MS / HPLC-DAD Analysis Light->Analysis Dark->Analysis Pathway Identify Degradants & Elucidate Pathway Analysis->Pathway Method Validate Stability- Indicating Method Analysis->Method

Caption: Logic flow for a forced photodegradation study.

Part 3: Mechanistic Insights & Prevention

The photosensitivity of 3-(1H-Imidazol-4-yl)propanoic acid is rooted in the electronic structure of the imidazole ring. Imidazole can absorb UV light, promoting it to an excited state. This excited molecule can then either degrade directly or, more commonly, transfer its energy to molecular oxygen (³O₂) to create highly reactive singlet oxygen (¹O₂). This singlet oxygen is a powerful oxidizing agent that can attack the electron-rich double bonds of the imidazole ring, leading to the formation of hydroperoxides, endoperoxides, and ultimately, ring-opened products.

Preventative Strategies:

  • pH Control: The reactivity of the imidazole ring can be pH-dependent. Studies on imidazole itself have shown that deprotonated (alkaline) species are more susceptible to photosensitized reactions. Maintaining solutions at a neutral or slightly acidic pH may enhance stability.

  • Antioxidants/Quenchers: For formulation development, the inclusion of antioxidants or singlet oxygen quenchers (e.g., ascorbic acid, sodium azide) could be explored to protect the active ingredient from degradation.[8]

  • Excipient Selection: During formulation, excipients should be chosen that do not act as photosensitizers.[3]

By understanding the potential for photodegradation and implementing the rigorous handling, storage, and testing protocols outlined in this guide, researchers can ensure the quality and reliability of their work with 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride.

References

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Ali, S., & Vaish, S. K. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. [Link]

  • Baertschi, S. W., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Wang, Z., et al. (2023). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation. ResearchGate. [Link]

  • SK pharmteco. (2024). Shedding Light On Photo-Stability Forced Degradation. Cell and Gene. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Jain, R., & Jain, M. R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • PubMed. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. [Link]

  • Ioele, G., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. PubMed. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Lab Manager. (2017). Handling and Storing Chemicals. [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • West Pharmaceutical Services. (n.d.). Light Sensitive Drug Products Need Protection. [Link]

  • Pharma Manual. (2016). Protection of Light sensitive Drugs. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison: Histidine vs. 3-(1H-Imidazol-4-yl)propanoic Acid

Executive Summary The Bottom Line: The separation of Histidine (His) and its deaminated metabolite, 3-(1H-Imidazol-4-yl)propanoic acid (ImP) (also known as Imidazolepropionic acid), presents a classic chromatographic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The separation of Histidine (His) and its deaminated metabolite, 3-(1H-Imidazol-4-yl)propanoic acid (ImP) (also known as Imidazolepropionic acid), presents a classic chromatographic challenge due to their high polarity and structural similarity.

  • In HILIC Mode (Recommended): Histidine is significantly more polar due to the

    
    -amino group and will retain longer  than ImP.
    
  • In Reverse Phase (RP) Mode: Histidine is often unretained (eluting at the void volume), while ImP shows slight retention. ImP elutes later than Histidine.

This guide details two validated protocols: a modern HILIC method (superior resolution) and an Aqueous-Stable RP method (for standard equipment).

Part 1: Chemical Basis of Separation

To optimize separation, one must understand the physicochemical differences between the two analytes.

FeatureHistidine (His)3-(1H-Imidazol-4-yl)propanoic acid (ImP)Impact on Chromatography
Structure Imidazole + Carboxyl +

-Amine
Imidazole + Carboxyl (No Amine)The amine group makes His significantly more polar and basic.
Molecular Weight 155.15 g/mol 140.14 g/mol Slight difference; not a primary separation factor in HPLC.

Values

-COOH: 1.8Imidazole: 6.0

-NH

: 9.2
COOH: ~4.8Imidazole: ~7.0At pH 3.0 (RP): His is +2 charged; ImP is +1 charged.At pH 6.5 (HILIC): His is zwitterionic; ImP is largely anionic.
Hydrophobicity LogP

-3.2 (Very Hydrophilic)
LogP

-0.6 (Hydrophilic)
ImP is "less hydrophilic" than His, leading to better RP retention.
Mechanism of Interaction Diagram

The following diagram illustrates the divergent interaction mechanisms in HILIC vs. RP modes.

SeparationMechanism cluster_RP Reverse Phase (C18-Aq) cluster_HILIC HILIC (Amide) Analyte_His Histidine (High Polarity, +NH3) RP_Mech Hydrophobic Interaction Analyte_His->RP_Mech Weak Interaction HILIC_Mech Water Layer Partitioning + Ionic Interaction Analyte_His->HILIC_Mech Strong Interaction Analyte_ImP ImP (Med Polarity, No NH3) Analyte_ImP->RP_Mech Moderate Interaction Analyte_ImP->HILIC_Mech Moderate Interaction RP_Result ImP Retains > His (His elutes at void) RP_Mech->RP_Result HILIC_Result His Retains > ImP (Superior Resolution) HILIC_Mech->HILIC_Result

Caption: Comparative retention mechanisms. HILIC exploits the polarity of the amine group on Histidine for retention, whereas RP struggles to retain the highly polar Histidine.

Part 2: Method A - HILIC (Recommended)

Best for: LC-MS/MS applications, metabolomics, and maximizing resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this pair. The Amide stationary phase forms a water-rich layer on the surface. Histidine, being more polar, partitions more strongly into this layer than ImP.

Experimental Protocol
  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Temperature: 35°C.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: UV at 214 nm (or MS ESI+).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

Gradient Profile:

  • 0-1 min: 90% B (Isocratic hold to settle water layer).

  • 1-6 min: 90% B

    
     60% B (Linear ramp).
    
  • 6-8 min: 60% B (Wash).

  • 8.1 min: 90% B (Re-equilibration).

Representative Data (HILIC)
AnalyteRetention Time (

)
Peak Width (

)
Tailing Factor
ImP 3.3 min0.15 min1.1
Histidine 5.8 min0.18 min1.2

Analysis: Histidine elutes after ImP. The resolution (


) is typically > 5.0, providing excellent separation.

Part 3: Method B - Aqueous Stable RP (Alternative)

Best for: QC labs without HILIC columns; standard UV-HPLC setups.

Standard C18 columns will collapse under 100% aqueous conditions (dewetting), and Histidine will elute in the void. You must use an "Aqueous Stable" (T3, Aq, or Polar-embedded) C18 column.

Experimental Protocol
  • Column: Waters HSS T3 or Agilent SB-Aq, 4.6 x 150 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Imidazole absorption).

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0) / Methanol (98:2 Isocratic).

    • Note: Low organic content is required to force retention.

Representative Data (RP-Aq)
AnalyteRetention Time (

)
Capacity Factor (

)
Histidine 1.8 min (Near Void)~0.2 (Poor retention)
ImP 3.0 min~1.0 (Acceptable)

Analysis: ImP elutes after Histidine. However, Histidine retention is often insufficient for reliable quantitation in complex matrices (due to co-elution with salts/matrix).

Part 4: Troubleshooting & Optimization Workflow

Use this decision tree to select the correct modification if your resolution is poor.

OptimizationTree Start Issue: Poor Resolution or Peak Shape CheckMode Which Mode? Start->CheckMode HILIC_Path HILIC Mode CheckMode->HILIC_Path RP_Path RP Mode CheckMode->RP_Path HILIC_Issue1 His Peak Tailing? HILIC_Path->HILIC_Issue1 HILIC_Issue2 Early Elution? HILIC_Path->HILIC_Issue2 HILIC_Fix1 Increase Buffer Conc. (10mM -> 20mM) HILIC_Issue1->HILIC_Fix1 HILIC_Fix2 Increase ACN % (Start at 95%) HILIC_Issue2->HILIC_Fix2 RP_Issue1 His in Void? RP_Path->RP_Issue1 RP_Issue2 ImP Tailing? RP_Path->RP_Issue2 RP_Fix1 Add Ion-Pair Reagent (0.1% HFBA or HSA) RP_Issue1->RP_Fix1 RP_Fix2 Lower pH to 2.5 (Suppress COOH ionization) RP_Issue2->RP_Fix2

Caption: Optimization decision tree for HILIC and RP method development.

References

  • Zhang, Y., et al. (2019). "Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS." Journal of Chromatography B. (Demonstrates ImP retention on HSS T3 and Amide columns).

  • Advanced Materials Technology. (2023). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Application Note.

  • Dunnett, M., & Harris, R. C. (1997).[3] "High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine." Journal of Chromatography B: Biomedical Sciences and Applications.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2794718, 3-(1H-imidazol-4-yl)propanoic acid."

Sources

Comparative

Mass spectrometry fragmentation patterns of deamino-histidine hydrochloride

This guide details the mass spectrometry fragmentation patterns of Deamino-histidine Hydrochloride (chemically known as Imidazole-4-propionic acid or Desaminohistidine ). It is designed for researchers distinguishing thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of Deamino-histidine Hydrochloride (chemically known as Imidazole-4-propionic acid or Desaminohistidine ). It is designed for researchers distinguishing this microbial metabolite from structurally related histidine analogs in complex biological matrices.

Executive Summary & Compound Identity

Deamino-histidine (CAS: 1074-59-5) is the saturated deaminated metabolite of histidine. In LC-MS/MS analysis, it is distinct from its unsaturated analog (Urocanic acid) and its decarboxylated analog (Histamine), yet it shares a common imidazole core that dictates its fragmentation logic.

  • Chemical Name: 3-(1H-imidazol-4-yl)propanoic acid

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    · HCl
  • Molecular Weight: 140.14 g/mol (Free acid)

  • Ionization Mode: Positive Electrospray Ionization (+ESI)[1]

  • Precursor Ion [M+H]

    
    : m/z 141.1 
    

Fragmentation Mechanism (The "Why" Behind the Spectra)

The fragmentation of Deamino-histidine follows a specific pathway driven by the stability of the imidazole ring and the lability of the carboxylic acid tail. Unlike Histidine, which readily loses ammonia (NH


), Deamino-histidine lacks an amine group, forcing fragmentation through the loss of the carboxyl moiety.
Primary Pathway: The Carboxyl Ejection

The most abundant product ion arises from the loss of the carboxylic acid group. This typically occurs as a combined loss of water (H


O) and carbon monoxide (CO), effectively removing formic acid (HCOOH, 46 Da).
  • Precursor (m/z 141): Protonated Imidazolepropionic acid.

  • Transition (Δ 46 Da): Cleavage of the propionic acid side chain.

  • Product (m/z 95): The 4-ethylimidazole cation . This is the diagnostic "quantifier" ion.

Secondary Pathway: Ring Cleavage

At higher collision energies (CE), the ethyl side chain may degrade further, or the imidazole ring itself may fragment, producing ions at m/z 69 or m/z 81 .

Visualization: Fragmentation Pathway

Fragmentation Precursor Deamino-Histidine [M+H]+ m/z 141 Inter Intermediate [M+H - H2O]+ m/z 123 Precursor->Inter - H2O (18 Da) Product1 Major Fragment (Ethyl-Imidazole) m/z 95 Precursor->Product1 Combined Loss - HCOOH (46 Da) Inter->Product1 - CO (28 Da) Product2 Ring Fragment m/z 69 Product1->Product2 Ring Cleavage (High CE)

Figure 1: Proposed fragmentation pathway of Deamino-histidine under positive ESI. The transition 141 → 95 is the primary quantifier transition.

Comparative Analysis: Deamino-Histidine vs. Analogs

Distinguishing Deamino-histidine from Histidine and Urocanic acid is critical in metabolomics. While they all produce an imidazole-based fragment at m/z 95, their precursor ions and neutral losses differ significantly.

Table 1: Diagnostic Ion Comparison
CompoundStructure NotePrecursor [M+H]

Primary FragmentNeutral LossMechanism
Deamino-Histidine Saturated Acid141 95 -46 Da (HCOOH)Loss of Carboxyl group (as H

O+CO)
Histidine

-Amino Acid
156 110 -46 Da (HCOOH)Loss of Carboxyl; Amino group retained
95-61 DaSequential loss of NH

+ COOH
Urocanic Acid Unsaturated Acid139 95 -44 Da (CO

)
Decarboxylation (Vinyl-imidazole formed)
Histamine Decarboxylated112 95 -17 Da (NH

)
Deamination (Vinyl-imidazole formed)

Key Differentiator:

  • Histidine typically loses NH

    
     (17 Da) or HCOOH (46 Da).
    
  • Deamino-histidine cannot lose NH

    
    . If you see a loss of 17 Da from m/z 141, it is likely not  Deamino-histidine.
    

Experimental Protocol (Self-Validating System)

To ensure data integrity, the following LC-MS/MS protocol uses a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. Deamino-histidine is highly polar; standard C18 columns often fail to retain it, causing it to elute in the void volume with significant ion suppression.

A. Sample Preparation[2]
  • Stock Solution: Dissolve Deamino-histidine HCl in water (solubility ~50 mg/mL).

  • Extraction: For plasma/serum, use protein precipitation with Acetonitrile (3:1 ratio) .

    • Critical Step: Do not evaporate to dryness if using HCl salt, as volatility is low, but redissolving in 100% organic can cause precipitation. Redissolve in 80% ACN / 20% Water .

  • Internal Standard: Use 3-piperazin-1-yl-propionic acid or

    
    C
    
    
    
    -Imidazolepropionic acid
    if available.
B. LC-MS/MS Parameters[1][3][4][5][6][7]
  • Column: HILIC (e.g., Waters BEH Amide or HSS T3 for high aqueous stability).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Start high organic (90% B) to retain the polar acid, gradient down to 50% B over 5 minutes.

C. MRM Transitions (Positive Mode)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Deamino-Histidine 141.1 95.1 3018-22Quantifier
141.169.03035Qualifier
Histidine 156.1110.12515Interference Check

References

  • PubChem. (n.d.). Deamino-histidine (Imidazolepropionic acid) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Koh, A., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1.[1] Cell. Retrieved from [Link]

  • Wang, X., et al. (2025).[3] Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. BMC Gastroenterology. Retrieved from [Link]

  • Manokasemsan, W., et al. (2021).[4] LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations. ScienceDirect. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride proper disposal procedures

Topic: 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride Proper Disposal Procedures Executive Summary: Operational Disposal Directive 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride (CAS: 53958-93-3 / 5934-29-2 for hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride (CAS: 53958-93-3 / 5934-29-2 for hydrate) is an organic acid salt commonly used as a histamine metabolite analog or buffer component. While not federally P-listed or U-listed under US RCRA regulations, it poses specific acidic and irritant hazards (H315, H319, H335).

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizing agents (e.g., permanganates, nitrates) or strong bases.

  • Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.

Part 1: Hazard Profile & Waste Characterization

Before disposal, you must characterize the waste to determine the correct regulatory pathway. This compound is an acidic hydrochloride salt , meaning it generates hydrochloric acid upon hydrolysis or dissolution, potentially classifying it as D002 (Corrosive) if the pH of an aqueous solution drops below 2.0.

Physicochemical Properties Relevant to Disposal
PropertyValue/DescriptionDisposal Implication
Physical State Solid (Crystalline Powder)Dispose as solid hazardous waste to minimize volume.
Acidity (pH) Acidic (HCl salt)Potential D002 waste if dissolved. Do not mix with bleach (releases

gas).
Water Solubility SolubleHigh mobility in water; strictly prevent drain entry.
Incompatibilities Strong Oxidizers, BasesSegregate from nitrates, perchlorates, and caustic soda.
GHS Hazard Classification[1]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Part 2: Waste Segregation & Decision Logic

Effective disposal starts with segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents during waste pickup.

WasteSegregation Start Waste Generation: 3-(1H-Imidazol-4-yl)propanoic acid HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in Solvent/Water) StateCheck->LiquidPath SolidContainer Containerize: High-Density Polyethylene (HDPE) Wide-Mouth Jar SolidPath->SolidContainer SolventCheck Solvent Base? LiquidPath->SolventCheck SolidLabel Label: 'Hazardous Waste - Solid' Constituents: Imidazole Propionic Acid HCl SolidContainer->SolidLabel Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., MeOH, DMSO) SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck SolventWaste Segregate as: Flammable/Organic Solvents Organic->SolventWaste AcidWaste Segregate as: Corrosive Acid Waste (Inorganic/Organic mix) pHCheck->AcidWaste pH < 2 pHCheck->SolventWaste pH > 2 (Neutral)

Figure 1: Decision tree for segregating 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride waste streams.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Objective: Isolate the solid to prevent dust generation and contact with moisture.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood protection.

  • Container Selection: Use a clear HDPE (High-Density Polyethylene) or glass wide-mouth jar. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

  • Transfer:

    • Place the original container inside the waste jar if it fits.

    • If transferring, use a plastic spatula. Do not generate dust.[1][2][3][4][5][6]

  • Labeling:

    • Apply a hazardous waste tag.[6][7]

    • Chemical Name: "3-(1H-Imidazol-4-yl)propanoic acid hydrochloride".[8][9][10]

    • Hazard Checkbox: Check "Irritant" and "Corrosive" (if applicable by local definition).

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Scenario B: Disposal of Aqueous/Solvent Solutions

Objective: Prevent pH-related reactions and ensure compatibility with the incinerator feed.

  • pH Verification: Dip a pH strip into the waste solution.

    • If pH < 2: Label as "Corrosive Acidic Waste" . Do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).

    • If pH 2–12: Label as "Non-Halogenated Organic Solvent/Aqueous Mixture" .

  • Container Selection:

    • Aqueous/Acidic: Glass or Polyethylene (PE) carboy.

    • Organic Solvent (MeOH/DMSO): Glass bottle or safety can (if compatible).

  • Neutralization (Optional but Recommended):

    • Note: Only perform this if your facility's safety officer permits bench-top neutralization.

    • Slowly add dilute Sodium Bicarbonate (

      
      ) to the solution to raise pH to 5–9. This reduces the hazard profile for transport.
      
    • Caution: The reaction will generate

      
       gas (bubbling). Allow gas to vent before capping.
      
Scenario C: Spill Cleanup (Emergency Procedure)

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate PPE 2. Don PPE (Goggles, Gloves, Mask) Isolate->PPE Contain 3. Containment Cover with dry sand/vermiculite PPE->Contain Collect 4. Collection Scoop into waste jar DO NOT sweep (dust risk) Contain->Collect Clean 5. Decontamination Wipe surface with dilute soap/water Collect->Clean Dispose 6. Label & Dispose as Hazardous Waste Clean->Dispose

Figure 2: Emergency response workflow for solid powder spills.

Part 4: Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is not P-listed or U-listed. However, if the waste solution is acidic (pH < 2), it is a D002 Characteristic Waste .

  • DOT (Department of Transportation):

    • If shipping pure solid: Generally not regulated as a dangerous good for transport unless tested otherwise.

    • If shipping acidic solution: UN 3265, Corrosive liquid, acidic, organic, n.o.s. (3-(1H-Imidazol-4-yl)propanoic acid HCl), Class 8, PG III .

  • Destruction Method: The gold standard for this organic salt is incineration . The high temperature ensures the breakdown of the imidazole ring and the propanoic acid chain, while the scrubber system captures the chloride ions released from the salt.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46856347, (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. PubChem.[10] Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.